Glyasperin C Glyasperin C Glyasperin C is a methoxyisoflavan that is (R)-isoflavan substituted by a methoxy group at position 5, hydroxy groups at positions 7, 2' and 4' and a prenyl group at position 6. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of hydroxyisoflavans and a methoxyisoflavan. It derives from a hydride of a (R)-isoflavan.
Brand Name: Vulcanchem
CAS No.: 142474-53-1
VCID: VC21328740
InChI: InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1
SMILES: CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol

Glyasperin C

CAS No.: 142474-53-1

Cat. No.: VC21328740

Molecular Formula: C21H24O5

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Glyasperin C - 142474-53-1

CAS No. 142474-53-1
Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
IUPAC Name 4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol
Standard InChI InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1
Standard InChI Key RCZMWVKBVFOCEE-ZDUSSCGKSA-N
Isomeric SMILES CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C
SMILES CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C

Chemical Structure and Properties

Molecular Identity

Glyasperin C (CAS: 142474-53-1) is a naturally occurring methoxyisoflavan specifically classified as an (R)-isoflavan. Its structure is characterized by a methoxy group at position 5, hydroxyl groups at positions 7, 2', and 4', and a prenyl group at position 6 . The compound has a molecular formula of C₂₁H₂₄O₅ and a molecular weight of 356.4 daltons .

Chemical Nomenclature

The IUPAC name for Glyasperin C is 4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol . It has several synonyms in scientific literature, including 4-[(3R)-3,4-Dihydro-7-hydroxy-5-methoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-3-yl]-1,3-benzenediol .

Physical and Chemical Characteristics

Glyasperin C appears as a powder and demonstrates good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . For optimal preservation, it should be stored desiccated at -20°C . The compound features an extensive conjugated system that contributes to its biological reactivity.

Table 1: Key Chemical Properties of Glyasperin C

PropertyValue
CAS Number142474-53-1
Molecular FormulaC₂₁H₂₄O₅
Molecular Weight356.4 g/mol
Physical StatePowder
SMILESCC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)O)C
InChI KeyRCZMWVKBVFOCEE-ZDUSSCGKSA-N
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

Natural Sources and Isolation

Botanical Origins

Glyasperin C is primarily isolated from the roots and rhizomes of plants belonging to the Glycyrrhiza genus, commonly known as licorice . Glycyrrhiza uralensis is particularly noted as a rich source of this compound . These plants have a long history of use in traditional medicine systems across various cultures, especially in Oriental herbal medicine .

Biological Activities

Antioxidant Properties

Glyasperin C demonstrates significant antioxidant capabilities, contributing to its potential therapeutic value. The compound effectively scavenges free radicals and helps combat oxidative stress at the cellular level . While specific data on Glyasperin C itself is limited, structurally related compounds from licorice have been shown to possess strong ferric reducing activities and effectively scavenge DPPH, ABTS+, and singlet oxygen radicals .

Anti-inflammatory Effects

Research indicates that Glyasperin C possesses notable anti-inflammatory properties, though the exact mechanisms require further elucidation . The anti-inflammatory activity may be related to its ability to modulate specific signaling pathways involved in inflammation, positioning it as a potential therapeutic agent for inflammatory conditions .

Antimicrobial Activity

One of the most promising aspects of Glyasperin C is its antimicrobial profile. Studies have demonstrated potent activity against vancomycin-resistant Enterococcus species, with minimum inhibitory concentrations (MIC) reported between 1.9 × 10⁻⁵ and 4.5 × 10⁻⁵ M . This activity against drug-resistant bacteria highlights its potential importance in addressing the growing challenge of antimicrobial resistance.

Tyrosinase Inhibition

Glyasperin C exhibits significant inhibitory effects on the enzyme tyrosinase, which plays a crucial role in melanin production . This property suggests potential applications in dermatological products aimed at skin lightening or addressing hyperpigmentation disorders.

Hormonal Modulation

Research has identified Glyasperin C as a partial estrogen antagonist, indicating its ability to interact with estrogen receptors and potentially modulate hormone-related physiological processes . This property may be relevant for conditions where estrogen modulation is therapeutically beneficial.

Table 2: Biological Activities of Glyasperin C

ActivityFindingReference
AntimicrobialMIC 1.9 × 10⁻⁵-4.5 × 10⁻⁵ M against vancomycin-resistant Enterococci
HormonalActs as a partial estrogen antagonist
EnzymaticTyrosinase inhibition
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of inflammatory pathways

Pharmacological Applications

Drug Development Considerations

The development of Glyasperin C as a pharmaceutical agent requires consideration of several factors including bioavailability, pharmacokinetics, and safety profile. Current research is primarily at the preclinical stage, with limited information available on these aspects. As with many natural compounds, optimization of delivery systems may be necessary to improve its therapeutic efficacy.

Comparative Analysis with Related Compounds

Structural Relatives

Glyasperin C belongs to a family of prenylflavonoids found in licorice, which includes compounds such as dehydroglyasperin C (DGC), dehydroglyasperin D (DGD), and isoangustone A (IsoA) . These compounds share structural similarities but differ in their specific substitution patterns and biological activities.

Research Challenges and Future Directions

Current Limitations

Despite the promising properties of Glyasperin C, several research gaps exist. The compound's pharmacokinetics, in vivo efficacy, and long-term safety profile remain under-investigated. Additionally, standardized extraction and purification methods need further development for consistent yield and quality.

Emerging Research Areas

Future research directions for Glyasperin C include:

  • Development of semi-synthetic derivatives with enhanced bioavailability or potency

  • Clinical investigations to validate its therapeutic effects in humans

  • Exploration of synergistic effects with other bioactive compounds

  • Elucidation of detailed mechanisms of action, particularly for its antimicrobial and hormonal activities

  • Sustainable production methods, potentially including biotechnological approaches

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